3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10-12(11(2)20-19-10)6-7-14(23)17-9-15-18-16(21-24-15)13-5-4-8-22(13)3/h4-5,8H,6-7,9H2,1-3H3,(H,17,23)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCQGZMVLXYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3=CC=CN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a novel pyrazole derivative with potential therapeutic applications. This article explores its biological activities, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a pyrazole ring and an oxadiazole moiety that are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3,5-dimethylpyrazol-1-yl) methyl aniline | Hep-2 | 3.25 |
| 3-(3,5-dimethylpyrazol-1-yl) methyl aniline | P815 | 17.82 |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 | 26 |
These findings suggest that the incorporation of the pyrazole ring enhances the compound's ability to inhibit cancer cell proliferation significantly .
Anti-inflammatory Properties
The pyrazole moiety has been recognized for its anti-inflammatory effects. Compounds derived from pyrazoles have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example:
- In vitro studies show that certain pyrazole derivatives can inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in macrophages.
This suggests that our compound may also exhibit similar anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
Antimicrobial Activity
Pyrazoles are noted for their antimicrobial properties as well. Studies indicate that derivatives can exhibit activity against a range of pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
The presence of both pyrazole and oxadiazole rings in our compound may enhance its effectiveness against bacterial strains .
Case Studies
A recent study investigated a series of pyrazole derivatives for their anticancer activities. The study found that compounds with similar structures to our target compound exhibited promising results against several cancer cell lines, including lung (A549) and breast (MCF7) cancers. The research indicated that these compounds could induce apoptosis in cancer cells through various mechanisms including mitochondrial dysfunction and activation of caspases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with pyrazole-carboxamide derivatives synthesized in , focusing on structural motifs, synthesis protocols, and physicochemical properties.
Structural Similarities and Differences
- Pyrazole Core: Both the target compound and ’s derivatives (e.g., 3a–3p) share a pyrazole ring. However, the target compound’s pyrazole is substituted with methyl groups at positions 3 and 5, whereas derivatives in feature chloro, cyano, and aryl substituents.
- Oxadiazole vs. Carboxamide Linkage: The target compound incorporates a 1,2,4-oxadiazole ring connected to a methylpyrrole group, while compounds use a carboxamide bridge to link pyrazole and aryl/heteroaryl groups.
- Substituent Effects: The methylpyrrole group in the target compound may increase lipophilicity, whereas ’s chloro and cyano substituents introduce electron-withdrawing effects, influencing reactivity and solubility.
Physicochemical Properties
Spectroscopic Data
- NMR : derivatives show pyrazole proton signals at δ 8.12 ppm (singlet) and aryl protons at δ 7.2–7.6 ppm . The target compound’s methylpyrrole protons may appear downfield (δ 6.5–7.0 ppm), while oxadiazole protons are typically absent (aromatic ring).
- MS : compounds display [M+H]+ peaks (e.g., 403.1 for 3a), whereas the target compound’s molecular ion would likely cluster near m/z 375.
Research Implications
- Bioactivity Potential: The oxadiazole ring in the target compound may enhance binding to enzymatic pockets (e.g., kinases) compared to carboxamide-linked derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
